Aluminum-calcium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum-calcium compounds, often referred to as calcium aluminates, are a family of materials derived from the base reaction of calcium oxide and aluminum oxide. These compounds are known for their unique properties, including high-temperature stability, resistance to corrosion, and rapid setting and hardening characteristics. They are widely used in various industrial applications, particularly in the construction and refractory industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium aluminates can be synthesized through several methods, including solid-phase reactions, sol-gel methods, and aerogel techniques. One common method involves the solid-phase reaction between stoichiometric amounts of calcium oxide and aluminum oxide at temperatures around 1550°C . Another approach is the sol-gel method, which uses aluminum-sec-butoxide and calcium nitrate tetrahydrate as precursors, with ethyl acetoacetate as a chelating agent .

Industrial Production Methods: This involves heating a mixture of limestone and bauxite to high temperatures, resulting in the formation of calcium aluminate through the chemical reaction between calcium carbonate and aluminum oxide . Another method involves the use of aluminum white dross residue, which is treated with limestone and subjected to high temperatures to produce calcium aluminate flux for the iron and steel industries .

Chemical Reactions Analysis

Types of Reactions: Calcium aluminates undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, calcium can react with oxygen to form calcium oxide, and with nitrogen to form calcium nitride . In the presence of acids, calcium dissolves to form calcium ions and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions with calcium aluminates include hydrochloric acid, which reacts with calcium to form calcium chloride and hydrogen gas . Calcium also reacts with halogens to form corresponding dihalides, such as calcium fluoride and calcium chloride .

Major Products Formed: The major products formed from reactions involving calcium aluminates include calcium oxide, calcium nitride, calcium chloride, and calcium fluoride . These products are often used in various industrial applications, including the production of cements and refractories .

Scientific Research Applications

Calcium aluminates have a wide range of scientific research applications. In the field of chemistry, they are used as essential components in calcium aluminate cements, which are known for their quick setting and high-temperature resistance . In biology and medicine, calcium aluminates are used in dental and orthopedic applications due to their good biocompatibility and osseointegration characteristics . They are also used in water treatment plants for the removal of phosphates and the improvement of sludge settling .

Mechanism of Action

The mechanism by which calcium aluminates exert their effects involves several molecular targets and pathways. For example, in biomedical applications, calcium aluminates promote osseointegration by providing a scaffold for bone growth . In water treatment, calcium aluminates react with phosphates to form insoluble compounds, thereby removing phosphates from the water .

Comparison with Similar Compounds

Calcium aluminates can be compared with other similar compounds, such as calcium silicates and calcium phosphates. While calcium silicates are known for their high compressive strength, they have a long setting time and are less biocompatible compared to calcium aluminates . Calcium phosphates, on the other hand, are highly biocompatible but have lower compressive strength and brittleness . Calcium aluminates offer a balance of high mechanical strength, good biocompatibility, and rapid setting time, making them unique among these compounds .

List of Similar Compounds:- Calcium silicates

- Calcium phosphates

- Aluminum silicates

- Aluminum phosphates

Properties

CAS No. |

12042-65-8 |

|---|---|

Molecular Formula |

AlCa |

Molecular Weight |

67.06 g/mol |

IUPAC Name |

aluminum;calcium |

InChI |

InChI=1S/Al.Ca |

InChI Key |

RGKMZNDDOBAZGW-UHFFFAOYSA-N |

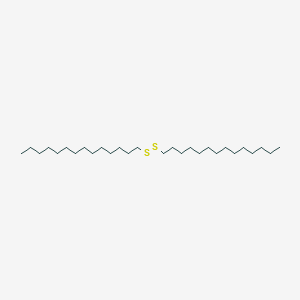

Canonical SMILES |

[Al].[Ca] |

Related CAS |

12043-47-9 12042-65-8 37248-62-7 215303-96-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

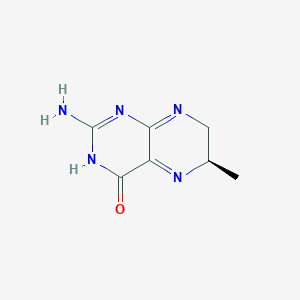

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

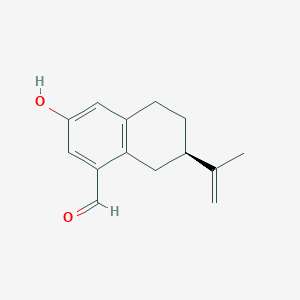

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)